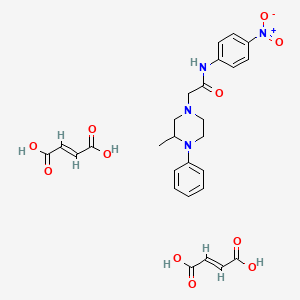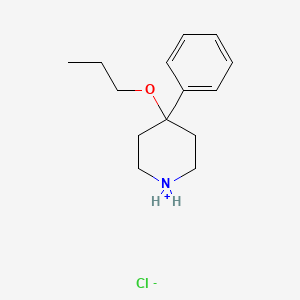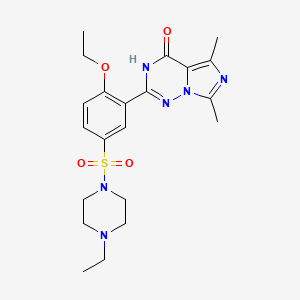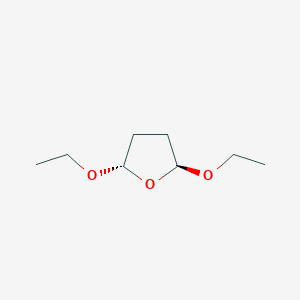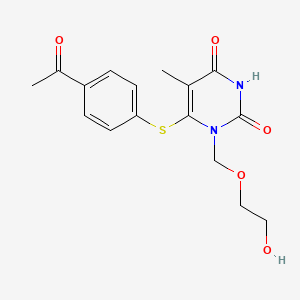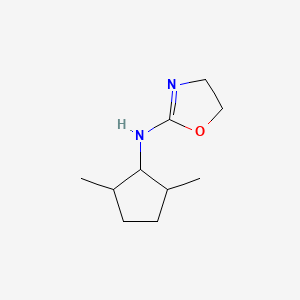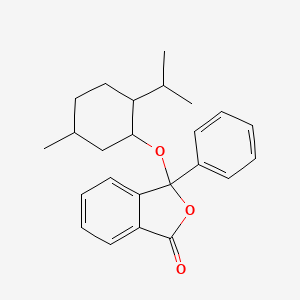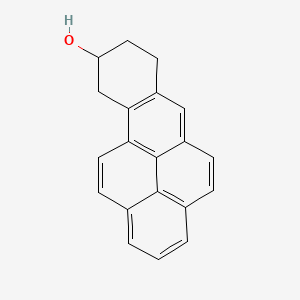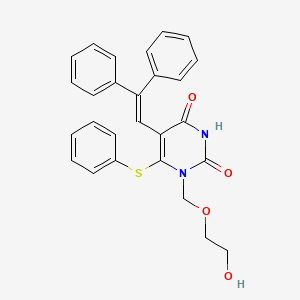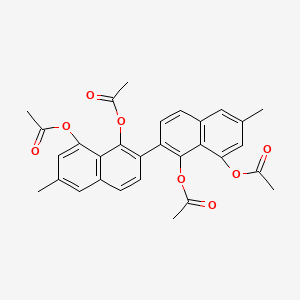
(2,2'-Binaphthalene)-1,1',8,8'-tetrol, 6,6'-dimethyl-, tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate: is a complex organic compound with a unique structure that includes multiple naphthalene rings and acetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Naphthalene Derivative Preparation: Initial steps involve the preparation of naphthalene derivatives with specific functional groups.
Coupling Reactions: These derivatives undergo coupling reactions to form the binaphthalene core.
Functional Group Modifications:
Acetylation: The final step involves acetylation to form the tetraacetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
化学反応の分析
Types of Reactions
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes.
科学的研究の応用
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Gossypol: A yellow phenolic substance with a similar binaphthalene structure.
(2,2’-Binaphthalene)-5,5’,8,8’-tetrone, 1,1’-dihydroxy-6,6’-dimethyl-: Another binaphthalene derivative with different functional groups.
Uniqueness
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is unique due to its specific combination of hydroxyl, methyl, and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
17734-91-7 |
|---|---|
分子式 |
C30H26O8 |
分子量 |
514.5 g/mol |
IUPAC名 |
[8-acetyloxy-7-(1,8-diacetyloxy-6-methylnaphthalen-2-yl)-3-methylnaphthalen-1-yl] acetate |
InChI |
InChI=1S/C30H26O8/c1-15-11-21-7-9-23(29(37-19(5)33)27(21)25(13-15)35-17(3)31)24-10-8-22-12-16(2)14-26(36-18(4)32)28(22)30(24)38-20(6)34/h7-14H,1-6H3 |
InChIキー |
ZIPSSPPALYZSOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC(=O)C)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
